molecular formula C11H15N3 B091951 1-Ethyl-5,6-dimethyl-1H-benzimidazol-2-amine CAS No. 15777-04-5

1-Ethyl-5,6-dimethyl-1H-benzimidazol-2-amine

Cat. No. B091951
CAS RN: 15777-04-5
M. Wt: 189.26 g/mol
InChI Key: UJCMZSWNOQDRJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-5,6-dimethyl-1H-benzimidazol-2-amine, also known as EDBI, is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of benzimidazole derivatives and has been synthesized using various methods. EDBI has shown potential in various fields of research, including medicinal chemistry, pharmacology, and material science.

Mechanism Of Action

The mechanism of action of 1-Ethyl-5,6-dimethyl-1H-benzimidazol-2-amine is not fully understood. However, it has been proposed that 1-Ethyl-5,6-dimethyl-1H-benzimidazol-2-amine exerts its pharmacological effects by interacting with specific targets in cells. For example, 1-Ethyl-5,6-dimethyl-1H-benzimidazol-2-amine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

Biochemical And Physiological Effects

1-Ethyl-5,6-dimethyl-1H-benzimidazol-2-amine has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 1-Ethyl-5,6-dimethyl-1H-benzimidazol-2-amine can inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. 1-Ethyl-5,6-dimethyl-1H-benzimidazol-2-amine has also been shown to have antioxidant activity and can scavenge free radicals. In vivo studies have demonstrated that 1-Ethyl-5,6-dimethyl-1H-benzimidazol-2-amine can reduce inflammation and protect against oxidative stress.

Advantages And Limitations For Lab Experiments

1-Ethyl-5,6-dimethyl-1H-benzimidazol-2-amine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has good stability under standard laboratory conditions. Additionally, 1-Ethyl-5,6-dimethyl-1H-benzimidazol-2-amine has shown low toxicity in vitro and in vivo. However, 1-Ethyl-5,6-dimethyl-1H-benzimidazol-2-amine has some limitations, including its low solubility in water and its potential to form aggregates in solution.

Future Directions

There are several future directions for research on 1-Ethyl-5,6-dimethyl-1H-benzimidazol-2-amine. One potential area of research is the development of new synthetic methods for 1-Ethyl-5,6-dimethyl-1H-benzimidazol-2-amine and its derivatives. Another area of research is the investigation of 1-Ethyl-5,6-dimethyl-1H-benzimidazol-2-amine's potential as a therapeutic agent for neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of 1-Ethyl-5,6-dimethyl-1H-benzimidazol-2-amine and to identify its molecular targets in cells.

Synthesis Methods

The synthesis of 1-Ethyl-5,6-dimethyl-1H-benzimidazol-2-amine involves the reaction between 2-aminobenzimidazole and ethyl acetate in the presence of a catalyst. The reaction proceeds under mild conditions and leads to the formation of 1-Ethyl-5,6-dimethyl-1H-benzimidazol-2-amine in good yields. Other methods for synthesizing 1-Ethyl-5,6-dimethyl-1H-benzimidazol-2-amine involve the use of different solvents and catalysts.

Scientific Research Applications

1-Ethyl-5,6-dimethyl-1H-benzimidazol-2-amine has been extensively studied for its potential use in medicinal chemistry. It has been shown to possess antitumor, antifungal, and antibacterial properties. 1-Ethyl-5,6-dimethyl-1H-benzimidazol-2-amine has also been investigated for its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 1-Ethyl-5,6-dimethyl-1H-benzimidazol-2-amine has shown potential as a fluorescent probe for detecting metal ions in biological systems.

properties

CAS RN

15777-04-5

Product Name

1-Ethyl-5,6-dimethyl-1H-benzimidazol-2-amine

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

1-ethyl-5,6-dimethylbenzimidazol-2-amine

InChI

InChI=1S/C11H15N3/c1-4-14-10-6-8(3)7(2)5-9(10)13-11(14)12/h5-6H,4H2,1-3H3,(H2,12,13)

InChI Key

UJCMZSWNOQDRJR-UHFFFAOYSA-N

SMILES

CCN1C2=C(C=C(C(=C2)C)C)N=C1N

Canonical SMILES

CCN1C2=C(C=C(C(=C2)C)C)N=C1N

synonyms

1H-Benzimidazol-2-amine,1-ethyl-5,6-dimethyl-(9CI)

Origin of Product

United States

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